(13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
Description
This compound belongs to a class of highly complex tetracyclic derivatives featuring fused ring systems and functionalized substituents. The core structure includes a tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one scaffold, with a (4-nitrophenyl)methylidene group at position 13 in the E-configuration. The nitro group at the para position of the benzylidene moiety likely enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(16E)-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3/c1-25-13-4-3-5-19(25)8-11-21-22(25)12-14-26(2)23(21)16-18(24(26)28)15-17-6-9-20(10-7-17)27(29)30/h6-7,9-10,15,19,21-23H,3-5,8,11-14,16H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMIZLQECJQJE-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one is a complex tetracyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a tetracyclic framework with a nitrophenyl group, which is known to influence its biological activity significantly. The presence of multiple functional groups in the compound may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives with nitrophenyl moieties have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.5 | Apoptosis induction |
| Compound B | HCT-15 | 39.7 | Cell cycle arrest |
| Compound C | A-549 | 10.8 | Inhibition of kinase |
In a study examining related indole derivatives, compounds showed IC50 values ranging from 1.4 to 4.2 μM against various cancer cell lines, indicating that structural modifications can lead to enhanced potency against cancer cells .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives inhibit specific kinases involved in cell cycle regulation.
- Inhibition of Tumor Growth : The compound may interfere with tumor growth signaling pathways.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Indole Derivatives : A series of indole derivatives were tested for anticancer properties against various cell lines (MCF-7, HCT-15). The results indicated significant inhibition rates at concentrations as low as 5 μM .
- Research on Nitrophenyl Compounds : Compounds featuring nitrophenyl groups demonstrated cytotoxicity against lung carcinoma cells (A-549) with IC50 values indicating effective growth inhibition .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-nitrophenyl group distinguishes it from analogs with electron-rich substituents (e.g., morpholine in 14g or piperidine in 14f). This nitro group may reduce solubility in polar solvents but increase reactivity in electrophilic substitution reactions .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : The target compound’s nitro group may participate in C–H···O/N interactions similar to those observed in 14-hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione, where hydrogen-bonded dimers stabilize the crystal lattice .
- NMR/MS Data : While specific NMR data for the target compound are unavailable, analogs like 14e–14g show characteristic downfield shifts for carbonyl carbons (δ ~170–190 ppm in ¹³C NMR) and molecular ion peaks ([M+H]⁺) in MS consistent with their molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
